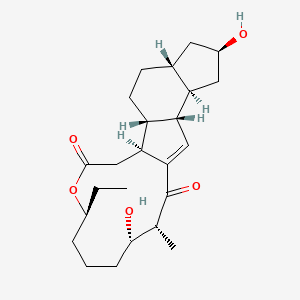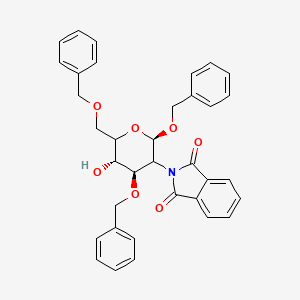
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-: is a derivative of D-mannopyranose, a sugar molecule. This compound is extensively used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups in D-mannopyranose using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over reaction parameters to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original sugar form.
Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trimethylsilyl chloride (TMSCl) and imidazole are used for silylation reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original sugar.
Applications De Recherche Scientifique
D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in carbohydrate chemistry for the synthesis of complex glycans.
Biology: Helps in studying protein-glycan interactions and glycan-mediated biological processes.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Industry: Employed in the synthesis of glycosylated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- involves its role as a protected sugar derivative. The trimethylsilyl groups protect the hydroxyl groups of D-mannopyranose, allowing selective reactions to occur at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required .
Comparaison Avec Des Composés Similaires
- α-D-Mannopyranose, 5TMS derivative
- β-D-Glucopyranose, 5TMS derivative
- D-(+)-Talose, pentakis(trimethylsilyl) ether
Comparison: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is unique due to its specific configuration and the presence of five trimethylsilyl groups. This makes it particularly useful in glycobiology research for studying mannose-specific interactions and reactions. Similar compounds like α-D-Mannopyranose, 5TMS derivative, and β-D-Glucopyranose, 5TMS derivative, have different sugar backbones, which influence their reactivity and applications .
Propriétés
IUPAC Name |
trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-AUGMSIGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

